C646

Description

Structure

3D Structure

Properties

IUPAC Name |

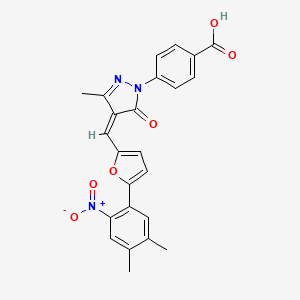

4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKJYZZSCQBJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328968-36-1 | |

| Record name | 4-[4-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328968-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Function of C646 in Cells: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

Executive Summary

C646 is a potent and selective small-molecule inhibitor of the lysine acetyltransferases (KATs) p300 (KAT3B) and CREB-binding protein (CBP or KAT3A). By competitively inhibiting the binding of acetyl-CoA to the catalytic domain of these enzymes, this compound effectively reduces the acetylation of both histone and non-histone protein targets. This inhibition modulates a wide array of cellular processes, including gene expression, cell cycle progression, apoptosis, and inflammatory signaling. This technical guide provides an in-depth overview of the function of this compound in cellular contexts, presenting quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a chemical probe to investigate the roles of p300/CBP in health and disease, and for professionals in drug development exploring the therapeutic potential of p300/CBP inhibition.

Mechanism of Action

This compound is a cell-permeable, reversible inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP.[1][2] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported inhibition constant (Ki) of 400 nM for p300 in cell-free assays.[1][3][4] The inhibitory action of this compound is highly selective for p300/CBP over other histone acetyltransferases such as PCAF, GCN5, and Tip60 at concentrations typically used in cell-based assays.[2] By blocking p300/CBP activity, this compound prevents the transfer of acetyl groups to lysine residues on histone tails (e.g., H3K18, H3K27) and a multitude of non-histone proteins, thereby altering their function and downstream signaling cascades.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity, including its inhibitory potency against p300/CBP and off-target enzymes, as well as effective concentrations for inducing specific cellular phenotypes.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value | Reference(s) |

| p300 | Cell-free HAT assay | Ki | 400 nM | [1][3][4] |

| p300 | Cell-free HAT assay | IC50 | 1.6 µM | [1] |

| p300 mutants (T1411A) | Cell-free HAT assay | IC50 | 3.4 µM | [1] |

| p300 mutants (Y1467F) | Cell-free HAT assay | IC50 | 7 µM | [1] |

| p300 mutants (W1466F) | Cell-free HAT assay | IC50 | 5 µM | [1] |

| p300 mutants (R1410A) | Cell-free HAT assay | IC50 | 2.5 µM | [1] |

| HDAC2 | HDAC inhibition assay | Ki | 15 µM | [6] |

| HDAC3 | HDAC inhibition assay | Ki | 25 µM | [6] |

| HDAC6 | HDAC inhibition assay | Ki | 7.0 µM | [6] |

| HDAC8 | HDAC inhibition assay | Ki | 11 µM | [6] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line | Effect | Concentration | Duration | Reference(s) |

| Pancreatic Cancer (PSN1, MIAPaCa2) | Inhibition of H3 acetylation | 20-30 µM | 72 h | [5] |

| Pancreatic Cancer (PSN1, MIAPaCa2) | G2/M cell cycle arrest | 30 µM | 48 h | [5] |

| Pancreatic Cancer (Panc1) | G2/M cell cycle arrest | 40 µM | 48 h | [7] |

| Pancreatic Cancer (PSN1, MIAPaCa2) | Apoptosis induction | 30 µM | 48 h | [5] |

| Gastric Cancer (SGC-7901, MKN45, MGC-803, BGC-823, KATO III) | Inhibition of cell viability | 1-20 µM | 24 h | [8] |

| Gastric Cancer (various) | Cell cycle arrest | 10 µM | 6 h | [8] |

| Gastric Cancer (various) | Apoptosis induction | 10 µM | 24 h | [8] |

| Prostate Cancer (androgen-sensitive and castration-resistant) | Apoptosis induction | 20 µM | Not specified | [3] |

| Non-small cell lung carcinoma (A549, H157, H460) | Radiosensitization | Not specified | Not specified | [9] |

Key Cellular Functions and Affected Signaling Pathways

The inhibition of p300/CBP by this compound has profound effects on numerous cellular functions, primarily through the modulation of key signaling pathways that are critical for cell growth, survival, and stress responses.

Cell Cycle Regulation

This compound has been shown to induce cell cycle arrest, most commonly at the G2/M phase, in various cancer cell lines.[5][7] This effect is often associated with the downregulation of key cell cycle regulatory proteins such as Cyclin B1 and CDK1.[10] The inhibition of p300/CBP-mediated histone acetylation at the promoters of these genes is a likely mechanism for their reduced expression.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell types.[5][8] This pro-apoptotic effect is mediated through multiple mechanisms, including the modulation of the p53 tumor suppressor pathway and the NF-κB survival pathway.

Modulation of the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage and other stresses. The activity of p53 is tightly regulated by post-translational modifications, including acetylation by p300/CBP. Acetylation of p53 is generally associated with its stabilization and activation, leading to the transcription of pro-apoptotic genes. This compound, by inhibiting p300/CBP, can prevent p53 acetylation, thereby attenuating its pro-apoptotic function in response to certain stimuli.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. The transcriptional activity of the p65 (RelA) subunit of NF-κB is enhanced by p300/CBP-mediated acetylation at multiple lysine residues (e.g., K218, K221, K310), which promotes its nuclear retention and transcriptional coactivator recruitment.[6][11] this compound can inhibit the acetylation of p65, leading to a reduction in NF-κB-dependent transcription of pro-inflammatory and anti-apoptotic genes.[11][12]

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. In the canonical pathway, the stabilization and nuclear translocation of β-catenin leads to its association with TCF/LEF transcription factors and the recruitment of coactivators, including p300/CBP, to activate target gene expression.[3][7] p300/CBP can acetylate β-catenin at lysine 345, which enhances its interaction with TCF4.[13] By inhibiting p300/CBP, this compound can suppress Wnt/β-catenin-mediated transcription.[14]

Androgen Receptor Signaling

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. p300/CBP act as coactivators for the AR, enhancing its transcriptional activity. Inhibition of p300/CBP by this compound can lead to reduced AR-mediated gene expression and apoptosis in prostate cancer cells.[3]

Off-Target and Other Effects

While this compound is highly selective for p300/CBP, at higher concentrations (typically >7 µM), it has been reported to inhibit some histone deacetylases (HDACs), which could lead to complex cellular responses.[6] Additionally, some studies have observed that this compound treatment can lead to an increase in the expression of other histone acetyltransferases, such as TIP60 and PCAF, potentially as a compensatory mechanism.[15][16]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cellular effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of p300/CBP in a cell-free system.

Materials:

-

Recombinant p300 or CBP enzyme

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA (radiolabeled or with a detection tag)

-

This compound (and other inhibitors as controls)

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and recombinant p300/CBP enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding acid or spotting onto a filter paper).

-

Quantify the amount of acetylated histone peptide using a scintillation counter (for radiolabeled acetyl-CoA) or other detection methods.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

References

- 1. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. embopress.org [embopress.org]

- 6. Frontiers | Post-translational modifications of p65: state of the art [frontiersin.org]

- 7. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suberoylanilide hydroxamic acid induces Akt-mediated phosphorylation of p300, which promotes acetylation and transcriptional activation of RelA/p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a selective small molecule inhibitor of histone acetyltransferase p300, radiosensitizes lung cancer cells by enhancing mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylation of p65Lys310 by p300 in macrophages mediates anti-inflammatory property of berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylation of beta-catenin by p300 regulates beta-catenin-Tcf4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. The P300 acetyltransferase inhibitor this compound promotes membrane translocation of insulin receptor protein substrate and interaction with the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]

C646 Histone Acetyltransferase: An In-depth Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a widely utilized small-molecule inhibitor in cell biology and drug discovery, recognized for its potent and selective inhibition of the histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators, p300 and CREB-binding protein (CBP).[1][2][3][4] Identified through a structure-based virtual screening, this compound functions as a competitive inhibitor with respect to acetyl-CoA.[2][4] Its cell-permeable nature makes it a valuable chemical probe for elucidating the roles of p300/CBP in various cellular processes, including gene expression, cell cycle regulation, apoptosis, and signaling pathways.[5][6][7] This guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanistic action and affected signaling pathways.

Quantitative Selectivity Profile of this compound

This compound demonstrates significant selectivity for p300/CBP over other histone acetyltransferases. However, at higher concentrations, off-target effects, notably on histone deacetylases (HDACs), have been observed. The following tables summarize the known inhibitory activities.

Table 1: Inhibitory Activity against Target and Off-Target Enzymes

| Target Enzyme | Enzyme Class | Inhibition Metric | Value (µM) | Notes |

| p300 | Histone Acetyltransferase | K_i_ | 0.4 | Competitive inhibitor versus Acetyl-CoA.[1][2][5][8] |

| p300 | Histone Acetyltransferase | IC_50 | 1.6 | In vitro half-maximal inhibitory concentration.[1][9] |

| CBP | Histone Acetyltransferase | IC_50_ | 2.6 (nM) | For CBP-BHC domain. Note: This value is for a different, more potent inhibitor A-485, but indicates CBP is a primary target alongside p300. This compound is widely cited as a p300/CBP inhibitor.[10] |

| PCAF (KAT2B) | Histone Acetyltransferase | - | > 8-fold less potent than p300 | This compound is selective for p300 over PCAF.[4] |

| GCN5 (KAT2A) | Histone Acetyltransferase | - | > 8-fold less potent than p300 | This compound is selective for p300 over GCN5.[4][11] |

| MOZ (KAT6A) | Histone Acetyltransferase | - | > 8-fold less potent than p300 | This compound is selective for p300 over MOZ.[4][11] |

| Type I & II HDACs | Histone Deacetylase | IC_50 | ≥ 7 | This compound shows inhibitory activity at higher concentrations, indicating a lack of selectivity at these doses.[11] |

Table 2: Inhibitory Activity against p300 Mutants

| p300 Mutant | IC_50_ (µM) |

| T1411A | 3.4[1][9] |

| R1410A | 2.5[1][9] |

| W1466F | 5.0[1][9] |

| Y1467F | 7.0[1][9] |

Key Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol outlines a method to determine the IC_50_ value of this compound against a specific HAT, such as p300, using a fluorescence-based or radioactive assay format.

A. Materials and Reagents:

-

Recombinant human p300 (catalytic domain)[11]

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

This compound inhibitor stock solution (in DMSO)

-

HAT Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.1 mM PMSF.[11]

-

Detection Reagent:

-

96-well microplate (black, for fluorescence)

-

Plate reader with appropriate excitation/emission filters (e.g., Ex: 360-390 nm, Em: 450-470 nm for CPM).[12]

B. Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1-5%).[5]

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Initiate Reaction: Add Acetyl-CoA to initiate the acetyltransferase reaction.

-

Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction. This can be done by adding isopropanol or another quenching agent.[12][14]

-

Detection:

-

Fluorescence: Add the CPM developer solution, incubate for ~20 minutes to allow reaction with CoASH, and measure fluorescence.[12][13]

-

Radioactivity: Spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]Acetyl-CoA, and measure the remaining radioactivity using a scintillation counter.[14]

-

-

Data Analysis: Subtract the background fluorescence/counts. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC_50_ value.

Cellular Histone Acetylation Assay (Western Blot)

This protocol determines the ability of this compound to inhibit histone acetylation in a cellular context.

A. Materials and Reagents:

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Lysis buffer for histone extraction.

-

Primary antibodies: Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, and Anti-total Histone H3 (as a loading control).

-

Secondary antibody (HRP-conjugated).

-

SDS-PAGE gels and Western blot equipment.

-

Chemiluminescence detection reagent.

B. Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates. The next day, treat the cells with various concentrations of this compound (e.g., 10-30 µM) or a vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).[11][8]

-

Cell Lysis and Histone Extraction: Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).[11]

-

Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of histone proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the specific histone acetylation mark (e.g., acetyl-H3).

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody for total histone H3 to ensure equal loading.

-

Quantify the band intensities to determine the relative decrease in histone acetylation upon this compound treatment. This compound treatment is expected to reduce histone H3 and H4 acetylation levels.[2][5]

-

Visualizations: Mechanisms and Pathways

The following diagrams illustrate the mechanism of this compound and its impact on key signaling pathways.

Caption: Mechanism of this compound competitive inhibition against Acetyl-CoA.

Caption: A general experimental workflow for validating HAT inhibitors.[15]

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Histone acetyltransferase p300/CBP inhibitor this compound blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Histone Acetyltransferase p300 Inhibitor this compound Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Effects of C646: A Technical Guide for Researchers

An in-depth exploration of the potent and selective p300/CBP histone acetyltransferase inhibitor, C646, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its biological impact and methodologies for its study.

This compound is a cell-permeable, small molecule that acts as a competitive inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), with a reported inhibition constant (Ki) of 400 nM.[1][2][3][4] By competing with acetyl-CoA, this compound effectively blocks the acetylation of histone and non-histone protein substrates, leading to a wide range of biological effects.[1][2][3][5] This technical guide delves into the core biological consequences of this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows involved in its investigation.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various experimental systems. The following tables summarize key inhibitory concentrations and dose-dependent effects.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Target/System | Reference |

| Ki | 400 nM | p300 (cell-free assay) | [1][2][3][4] |

| Inhibition of p300 | 86% at 10 µM | In vitro | [1][5] |

| IC50 | 1.6 µM | p300 HAT activity | [3] |

| IC50 | 26.09 µM | Antiproliferative activity in MCF7 cells (6 days) | [1] |

| IC50 | 7.8 µM | Antiproliferative activity in T47D cells (6 days) | [1] |

| IC50 | 3.4 µM | p300 mutant T1411A | [3] |

| IC50 | 7 µM | p300 mutant Y1467F | [3] |

| IC50 | 5 µM | p300 mutant W1466F | [3] |

| IC50 | 2.5 µM | p300 mutant R1410A | [3] |

Table 2: Cellular Effects of this compound at Various Concentrations

| Concentration | Effect | Cell Line/System | Reference |

| 10-50 µM | Downregulation of Histone H3K9, H3K18, and H3K27 acetylation | PSN1 and MIAPaCa2 pancreatic cancer cells | [6] |

| 20 µM | Induction of apoptosis | Androgen-sensitive and castration-resistant prostate cancer cell lines | [1][5] |

| 20 µM | Decreased expression of PLK1, αSMA, and COLI | TGFβ-activated LX2 cells | [2] |

| 25 µM | Reduction of histone H3 and H4 acetylation levels | Mouse fibroblast cell lines | [1][4][5] |

| 30 µM | Inhibition of Cyclin B1 and CDK1 mRNA expression | PSN1 and MIAPaCa2 pancreatic cancer cells | [7] |

| 40 µmol/L | IC50 for inhibition of proliferation | Goat adipose-derived stem cells (gADSCs) | [2] |

Core Biological Effects of this compound

This compound exerts a profound influence on fundamental cellular processes, primarily through its inhibition of p300/CBP-mediated acetylation.

1. Histone Acetylation:

The primary mechanism of this compound involves the direct inhibition of p300/CBP histone acetyltransferase activity. This leads to a dose-dependent reduction in the acetylation of various histone lysine residues, including H3K9, H3K18, and H3K27.[6] This alteration in the histone code results in a more condensed chromatin structure, thereby restricting the access of transcription factors to DNA and leading to the repression of gene expression.

2. Cell Cycle Arrest:

Numerous studies have demonstrated that this compound can induce cell cycle arrest, often in the G1 or G2/M phase, in various cancer cell lines.[8][9][10] This effect is frequently associated with the downregulation of key cell cycle regulatory proteins such as Cyclin D1, Cyclin B1, and CDK1.[7][8][10]

3. Apoptosis:

This compound is a potent inducer of apoptosis in a variety of cancer cells.[8][9] The pro-apoptotic effects are often mediated through the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of caspase cascades.[8] In some contexts, this compound-induced apoptosis is linked to the accumulation of p53 and its downstream target, p21.[2]

4. Autophagy:

In addition to apoptosis, this compound has been shown to induce autophagy in certain cell types. This process of cellular self-digestion can act as a survival mechanism in some contexts, while in others, it can contribute to cell death.

5. Signaling Pathway Modulation:

This compound impacts several critical signaling pathways that are often dysregulated in disease:

-

NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway by preventing the p300-mediated acetylation of the p65 subunit, which is crucial for its transcriptional activity.[11] This leads to a reduction in the expression of pro-inflammatory and pro-survival genes.[11][12]

-

p53 Pathway: By inhibiting p300/CBP, this compound can influence the acetylation status of p53, a key tumor suppressor protein. This can affect p53 stability and its ability to regulate target genes involved in cell cycle arrest and apoptosis.

-

Wnt Signaling: p300/CBP acts as a coactivator for β-catenin, a central component of the Wnt signaling pathway. This compound can disrupt this interaction, thereby inhibiting Wnt-mediated gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

For MTT assay:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.

-

-

For MTS assay:

-

Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[13]

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Histone Acetylation

This technique is used to detect changes in the acetylation levels of specific histone proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)

-

Transfer buffer

-

Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)[14][15]

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time and at the appropriate concentration.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the acetylated histone signal to the total histone signal to account for any variations in loading.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, thereby measuring long-term cell survival and reproductive integrity.

Materials:

-

6-well plates or petri dishes

-

Cell culture medium

-

This compound stock solution

-

Trypsin-EDTA

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Treat cells with this compound for a defined period (e.g., 24 hours).

-

After treatment, trypsinize the cells and perform a cell count.

-

Seed a low and precise number of cells (e.g., 200-1000 cells per well) into new 6-well plates containing fresh, drug-free medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

Immunoprecipitation (IP)

This technique is used to isolate a specific protein (e.g., p300) and its interacting partners.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Primary antibody specific to the target protein (e.g., anti-p300)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Procedure:

-

Lyse cells treated with or without this compound in a non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by western blotting using antibodies against the protein of interest or its potential interacting partners.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound can aid in understanding its mechanism of action. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

This compound Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits NF-κB signaling by blocking p300/CBP-mediated acetylation of p65.

General Experimental Workflow for Investigating this compound Effects

Caption: A typical workflow for studying the cellular effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A histone acetyltransferase p300 inhibitor this compound induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound degrades Exportin-1 to modulate p300 chromatin occupancy and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone western blot protocol | Abcam [abcam.com]

- 11. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 15. docs.abcam.com [docs.abcam.com]

C646: A Technical Guide to its Role in Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C646 is a potent and selective small-molecule inhibitor of the closely related histone acetyltransferases (HATs), p300 and CREB-binding protein (CBP). As critical transcriptional coactivators, p300 and CBP play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. By competitively binding to the acetyl-CoA binding pocket of p300/CBP, this compound effectively blocks their catalytic activity, leading to a downstream cascade of effects on chromatin structure and gene transcription. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound impact on gene regulation. It details key experimental protocols for studying its effects and presents quantitative data and visual representations of the underlying molecular pathways.

Introduction to this compound

This compound is a pyrazolone-containing compound that acts as a cell-permeable, competitive inhibitor of p300/CBP histone acetyltransferases. It has become an invaluable chemical probe for elucidating the roles of p300 and CBP in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Its ability to modulate the expression of genes implicated in various diseases, particularly cancer and inflammatory disorders, has positioned this compound as a significant lead compound in drug discovery and development.

Mechanism of Action: Inhibition of p300/CBP and its Impact on Gene Transcription

The primary mechanism of action of this compound involves its direct interaction with the catalytic HAT domain of p300 and CBP. This interaction is competitive with the endogenous cofactor, acetyl-CoA. By occupying the acetyl-CoA binding site, this compound prevents the transfer of acetyl groups to the lysine residues of histone and non-histone protein substrates.

The acetylation of histones, particularly on the N-terminal tails, is a key epigenetic modification that generally leads to a more relaxed chromatin structure, known as euchromatin. This open conformation allows for greater accessibility of the transcriptional machinery, including RNA polymerase II and transcription factors, to the DNA, thereby promoting gene transcription. By inhibiting p300/CBP, this compound prevents this acetylation, leading to a more condensed chromatin state (heterochromatin) and subsequent transcriptional repression of target genes.

Furthermore, p300 and CBP act as transcriptional scaffolds, physically bridging transcription factors to the basal transcription machinery. The activity of many transcription factors, such as NF-κB and p53, is directly regulated by p300/CBP-mediated acetylation. This compound can, therefore, indirectly modulate gene expression by preventing the acetylation and subsequent activation of these key regulatory proteins.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in numerous studies. The following table summarizes key quantitative data for this compound against p300 and other histone acetyltransferases.

| Parameter | Enzyme | Value | Reference |

| Ki | p300 | 400 nM | |

| IC50 | p300 | 1.6 µM | |

| IC50 | p300 (mutant T1411A) | 3.4 µM | |

| IC50 | p300 (mutant Y1467F) | 7 µM | |

| IC50 | p300 (mutant W1466F) | 5 µM | |

| IC50 | p300 (mutant R1410A) | 2.5 µM | |

| Selectivity | PCAF, GCN5, MOZ | Selective for p300 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on gene transcription.

Cell Culture and this compound Treatment

A standardized cell treatment protocol is crucial for obtaining reproducible results when studying the effects of this compound.

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint. Typical concentrations used in studies range from 1 µM to 50 µM.

-

Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of this compound or a vehicle control (DMSO at the same final concentration).

-

Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the specific cellular process being investigated and can range from a few hours to 72 hours or longer.

-

Harvesting: Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or chromatin preparation).

Histone Acetyltransferase (HAT) Activity Assay

This assay directly measures the enzymatic activity of p300/CBP and the inhibitory effect of this compound. Both colorimetric and fluorometric kits are commercially available.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells of interest as a source of HAT activity.

-

Reaction Setup: In a 96-well plate, combine the nuclear extract, a histone peptide substrate (commonly H3 or H4 peptides), and acetyl-CoA. For the inhibitor-treated wells, add varying concentrations of this compound. Include a no-HAT enzyme control as a background control.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the acetylation reaction to occur.

-

Detection:

-

Colorimetric Assay: The release of Coenzyme A (CoA) during the acetylation reaction is coupled to the production of NADH, which reduces a colorimetric probe. The absorbance is measured at a specific wavelength (e.g., 440 nm).

-

Fluorometric Assay: The CoA-SH generated reacts with a developer to produce a fluorescent product, which is measured at its specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis: Calculate the HAT activity based on the change in absorbance or fluorescence over time. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Western Blot for Histone Acetylation

Western blotting is used to assess the global changes in histone acetylation levels within cells following this compound treatment.

-

Histone Extraction: After treating cells with this compound, harvest them and perform histone extraction using an acid extraction method or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of histone proteins on a high-percentage (e.g., 15-18%) SDS-polyacrylamide gel to resolve the low molecular weight histones.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H3K18, or anti-acetyl-H3K27) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a total histone (e.g., anti-H3) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal to determine the relative change in histone acetylation.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to determine the specific genomic loci where histone acetylation is altered by this compound treatment.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K27). Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads or agarose beads.

-

Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples and an input control (a sample of the initial sheared chromatin).

-

Analysis:

-

ChIP-qPCR: Use quantitative PCR to measure the enrichment of specific DNA sequences in the immunoprecipitated samples relative to the input. This is used to analyze histone acetylation at specific gene promoters or enhancers.

-

ChIP-seq: Prepare DNA libraries from the ChIP and input samples and perform high-throughput sequencing to map the genome-wide distribution of the histone acetylation mark.

-

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the changes in the expression levels of specific genes following this compound treatment.

-

RNA Extraction: Treat cells with this compound and then extract total RNA using a commercial kit or a standard phenol-chloroform extraction method.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression changes using the ΔΔCt method.

Visualizing the Impact of this compound

Signaling Pathway of p300/CBP-Mediated Gene Transcription

C646 as a Chemical Probe for p300/CBP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E1A binding protein p300 (p300) and CREB-binding protein (CBP) are closely related histone acetyltransferases (HATs) that function as transcriptional co-activators. They play a crucial role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis, by acetylating histone and non-histone proteins, thereby modulating chromatin structure and gene expression.[1] Dysregulation of p300/CBP activity is implicated in various diseases, notably cancer, making them attractive therapeutic targets.[1]

C646 is a potent, cell-permeable, and selective small molecule inhibitor of the HAT activity of p300 and CBP.[2] It acts as a competitive inhibitor with respect to acetyl-CoA, effectively blocking the acetyltransferase function of these proteins.[2] This technical guide provides a comprehensive overview of this compound as a chemical probe for studying p300/CBP function, including its biochemical properties, experimental protocols for its use, and its effects on cellular pathways.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the quantitative data regarding the inhibitory activity, selectivity, and cellular effects of this compound.

| Target | Parameter | Value | Assay Conditions | Reference |

| p300/CBP | Kᵢ | 400 nM | Cell-free assay | [2][3][4] |

| p300 | IC₅₀ | 0.32 µM | Recombinant p300 HAT assay | [5] |

| p300 | Inhibition | 86% at 10 µM | In vitro assay | [2][3] |

Table 1: Inhibitory Activity of this compound against p300/CBP.

| Enzyme Family | Specific Enzyme | Activity/Inhibition | Reference |

| Histone Acetyltransferase (HAT) | PCAF | <10% inhibition | [3] |

| GCN5 | <10% inhibition | [3] | |

| Rtt109 | <10% inhibition | [3] | |

| Sas | <10% inhibition | [3] | |

| MOZ | <10% inhibition | [3] | |

| KAT8 | No inhibition | [5] | |

| Histone Deacetylase (HDAC) | Class I and II HDACs | Inhibition at ≥7 µM | [5] |

Table 2: Selectivity Profile of this compound.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway involving p300/CBP and the mechanism by which this compound inhibits this pathway. p300/CBP are recruited to chromatin by transcription factors, where they acetylate histones (e.g., H3K18, H3K27) and other proteins, leading to chromatin relaxation and transcriptional activation of target genes involved in processes like cell cycle progression and proliferation. This compound competes with the cofactor acetyl-CoA for the active site of p300/CBP, thereby preventing protein acetylation and subsequent gene activation.

Caption: Mechanism of this compound inhibition of p300/CBP signaling.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow to assess the effects of this compound on a cellular level, from initial cell treatment to the analysis of specific molecular outcomes.

Caption: General workflow for studying this compound effects in cells.

Experimental Protocols

Histone Acetyltransferase (HAT) Assay (Radiometric)

This protocol is adapted from a method used to determine the IC₅₀ values of p300 HAT inhibitors.[2]

Materials:

-

Recombinant p300

-

Histone H4 peptide (H4-15)

-

This compound (or other test inhibitor)

-

Reaction Buffer: 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA

-

¹²C-acetyl-CoA and ¹⁴C-acetyl-CoA

-

14% SDS (w/v) solution

-

PhosphorImager plate

Procedure:

-

Prepare the reaction mixture in the reaction buffer containing 5 nM p300 and 100 µM H4-15 peptide.

-

Add this compound over a range of concentrations. Ensure the DMSO concentration is kept constant (<5%) across all reactions.

-

Incubate the reactions at 30°C for 10 minutes.

-

Initiate the reaction by adding a 1:1 mixture of ¹²C-acetyl-CoA and ¹⁴C-acetyl-CoA to a final concentration of 20 µM.

-

Incubate for an additional 10 minutes at 30°C.

-

Quench the reaction by adding 14% SDS (w/v).

-

Spot the reaction mixture onto a PhosphorImager plate.

-

Allow the gel to run, wash, dry, and expose the plate.

-

Quantify the production of acetylated H4-15 to determine the IC₅₀ values.

Western Blot for Histone Acetylation

This protocol describes the detection of changes in global histone H3 and H4 acetylation levels in cells treated with this compound.[6][7][8][9][10]

Materials:

-

Cell culture medium and reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃. Supplement with 5 mM sodium butyrate to inhibit HDAC activity.

-

0.2 N HCl

-

2 M NaOH

-

Bradford assay reagent

-

LDS sample buffer with 100 mM DTT

-

Bis-Tris gel (10-15%)

-

Transfer buffer

-

Nitrocellulose or PVDF membrane (0.2 µm pore size recommended for histones)

-

Blocking buffer: 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

ECL detection reagents

Procedure:

-

Cell Treatment: Plate cells and treat with desired concentrations of this compound for the specified duration.

-

Histone Extraction (Acid Extraction): a. Harvest and wash cells with ice-cold PBS containing 5 mM sodium butyrate. b. Lyse the cells in TEB on ice. c. Pellet the nuclei by centrifugation and wash. d. Resuspend the nuclear pellet in 0.2 N HCl and extract histones overnight at 4°C. e. Centrifuge to remove debris and neutralize the supernatant containing histones with 2 M NaOH.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.

-

Sample Preparation and SDS-PAGE: a. Prepare samples by diluting histone extracts in LDS sample buffer with DTT and heat at 95°C for 5 minutes. b. Load equal amounts of protein onto a high-percentage Bis-Tris gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection: Visualize the protein bands using ECL detection reagents and an imaging system. Normalize the acetylated histone signal to the total histone signal.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of this compound on cell proliferation and viability.[11]

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10³ cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the supernatant.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 5 minutes with gentle shaking.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general framework for performing ChIP to investigate the effect of this compound on histone acetylation at specific gene promoters.[12][13][14][15]

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

Sonicator

-

Antibody against specific acetylated histone mark (e.g., anti-acetyl-H3K27)

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR targeting specific genomic regions

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the chromatin with the specific antibody (or IgG control) overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

-

Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for target gene promoters.

Conclusion

This compound is a valuable and widely used chemical probe for investigating the biological functions of the p300/CBP histone acetyltransferases. Its selectivity and cell permeability make it a powerful tool for dissecting the roles of these enzymes in various cellular processes and disease models. This guide provides essential data and detailed protocols to facilitate the effective use of this compound in research settings. It is important for researchers to be aware of its potential off-target effects on HDACs at higher concentrations and to include appropriate controls in their experiments.[5] Further research and development of even more selective p300/CBP inhibitors will continue to enhance our understanding of the therapeutic potential of targeting these crucial epigenetic regulators.

References

- 1. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, p300/CBP Inhibitor | EpigenTek [epigentek.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. benchchem.com [benchchem.com]

- 8. Histone western blot protocol | Abcam [abcam.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. protocols.io [protocols.io]

- 14. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

The Impact of C646 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling and the transcriptional regulation of genes involved in cell cycle control. By inhibiting p300/CBP HAT activity, this compound disrupts the acetylation of histones and other proteins, leading to cell cycle arrest at either the G1 or G2/M phase, depending on the cellular context. This guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced cell cycle arrest, detailed experimental protocols for its investigation, and quantitative data from various cancer cell line studies.

Introduction

The cell division cycle is a fundamental process that ensures the faithful replication and segregation of the genome. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention.

Epigenetic modifications, such as histone acetylation, are crucial for the dynamic control of gene expression. The histone acetyltransferases p300 and CBP are key transcriptional co-activators that acetylate histones, primarily at lysine residues, leading to a more open chromatin structure that facilitates transcription. p300/CBP also acetylates a variety of non-histone proteins, including transcription factors like p53, further modulating their activity.

This compound is a competitive inhibitor of the acetyl-CoA binding site of p300/CBP, exhibiting a Ki of 400 nM for p300. Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines has made it a valuable tool for cancer research and a potential lead compound for drug development.

Mechanism of Action: How this compound Induces Cell Cycle Arrest

The primary mechanism by which this compound halts cell cycle progression is through the inhibition of p300/CBP histone acetyltransferase activity. This leads to a global reduction in histone acetylation, particularly of histone H3 at various lysine residues (e.g., H3K9ac, H3K18ac, H3K27ac). The hypoacetylated state of chromatin results in the transcriptional repression of key cell cycle regulatory genes. The specific phase of cell cycle arrest, either G1 or G2/M, is cell-type dependent.

G1 Phase Arrest

In several cancer cell types, including certain gastric and acute myeloid leukemia (AML) cell lines, this compound treatment leads to an accumulation of cells in the G1 phase of the cell cycle.[1][2] This arrest is primarily mediated by the downregulation of Cyclin D1, a key regulator of the G1-S transition. The proposed signaling pathway is as follows:

-

Inhibition of p300/CBP: this compound directly inhibits the HAT activity of p300/CBP.

-

Reduced Histone Acetylation: This leads to decreased acetylation of histones at the promoter regions of target genes, including the CCND1 gene, which encodes Cyclin D1.

-

Downregulation of Cyclin D1: The condensed chromatin structure represses the transcription of CCND1, leading to lower levels of Cyclin D1 protein.[3]

-

Rb Hypophosphorylation: Cyclin D1 complexes with CDK4/6 to phosphorylate the Retinoblastoma (Rb) protein. Reduced Cyclin D1 levels lead to hypophosphorylation of Rb.

-

E2F Repression: Hypophosphorylated Rb remains bound to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.

-

p53-p21 Pathway Activation: In some contexts, this compound-mediated p300/CBP inhibition can lead to the activation of the tumor suppressor p53. p300/CBP can acetylate p53, which modulates its stability and activity. Inhibition of p300/CBP can paradoxically lead to p53 activation, which in turn induces the expression of the CDK inhibitor p21. p21 can then bind to and inhibit Cyclin E-CDK2 complexes, further blocking the G1-S transition.[4]

References

C646-Induced Apoptosis: A Technical Guide to the Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective histone acetyltransferase (HAT) inhibitor, C646, has emerged as a potent inducer of apoptosis in a variety of cancer cell lines, positioning it as a promising candidate for anti-cancer therapeutic strategies. This compound competitively targets the p300/CBP (CREB-binding protein) co-activators, leading to a cascade of molecular events that culminate in programmed cell death. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to induce apoptosis. We will delve into the quantitative effects of this compound on cancer cell viability and apoptosis, present detailed protocols for key experimental assays, and visualize the intricate signaling networks through comprehensive diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of this compound-Induced Apoptosis

This compound is a competitive inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP[1]. These co-activators play a crucial role in regulating gene expression by acetylating histone proteins, which leads to a more relaxed chromatin structure that is accessible to transcription factors[2][3][4]. By inhibiting p300/CBP, this compound reduces the overall levels of histone acetylation, particularly on histone H3[1][5]. This epigenetic modification leads to the altered expression of a suite of genes that are critical for cell survival, proliferation, and apoptosis.

The primary anti-cancer effects of this compound stem from its ability to induce cell cycle arrest and trigger programmed cell death. Studies have demonstrated that this compound can induce a G1 or G2/M phase arrest in the cell cycle, depending on the cancer cell type[1][6][7]. This cell cycle blockade is often a prelude to the initiation of the apoptotic cascade.

Quantitative Data on this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis varies across different cancer cell lines and is dependent on the concentration and duration of treatment. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Pancreatic Cancer (PSN1) | Pancreatic Cancer | ~30 | [6] |

| Pancreatic Cancer (MIAPaCa2) | Pancreatic Cancer | ~30 | [6] |

| Pancreatic Cancer (Panc1) | Pancreatic Cancer | ~40 | [6] |

| Gastric Cancer (SGC-7901) | Gastric Cancer | ~10-15 | [5] |

| Gastric Cancer (MKN45) | Gastric Cancer | <5 | [5] |

| Gastric Cancer (MGC-803) | Gastric Cancer | <5 | [5] |

| AML (AML1-ETO-positive) | Acute Myeloid Leukemia | Lower doses | [1] |

Table 2: Dose-Dependent and Time-Course Effects of this compound on Apoptosis

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells | Reference |

| Pancreatic Cancer (PSN1) | 30 | 48 | Significantly increased | [6] |

| Pancreatic Cancer (MIAPaCa2) | 30 | 48 | Significantly increased | [6] |

| Gastric Cancer Cells | 10 | 24 | Significantly increased | [5] |

Key Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-pronged approach, primarily by modulating the intrinsic apoptotic pathway and influencing cell cycle regulation.

Regulation of the Bcl-2 Family Proteins

A critical step in this compound-induced apoptosis is the downregulation of the anti-apoptotic protein Bcl-2[1]. p300/CBP can act as a transcriptional co-activator for the BCL2 gene. Inhibition of p300/CBP by this compound leads to decreased histone acetylation at the BCL2 promoter, resulting in transcriptional repression and reduced Bcl-2 protein levels[8][9]. The decrease in Bcl-2 disrupts the balance between pro- and anti-apoptotic proteins at the mitochondrial membrane, favoring the pro-apoptotic members like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

Caspase Activation Cascade

The release of cytochrome c initiates the formation of the apoptosome, a protein complex that activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, such as caspase-3. The activation of caspase-3 is a hallmark of apoptosis and can be detected by the presence of its cleaved fragments. Cleaved caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis[5][10].

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at either the G1 or G2/M checkpoint. In pancreatic cancer cells, this compound treatment leads to a G2/M arrest, which is associated with the downregulation of key G2/M regulatory proteins like cyclin B1 and CDK1[6][7]. The inhibition of p300/CBP can lead to reduced histone acetylation at the promoters of these cell cycle genes, thereby inhibiting their transcription. In other cancer types, such as AML, this compound induces a G1 phase arrest[1].

Role of p53 Acetylation

Beyond histone modification, p300/CBP can also acetylate non-histone proteins, including the tumor suppressor p53[3]. Acetylation of p53 is crucial for its stability and transcriptional activity. This compound can inhibit the acetylation of p53, which can have context-dependent effects. In some cancer cells with wild-type p53, this may lead to a decrease in the transcription of pro-survival genes. Conversely, in non-cancerous cells, inhibiting p53 acetylation has been shown to protect against chemotherapy-induced apoptosis[11]. The precise role of this compound-mediated p53 deacetylation in apoptosis is an active area of research.

Mandatory Visualizations

Signaling Pathway Diagrams

Figure 1: this compound-induced apoptosis signaling pathway.

Experimental Workflow Diagrams

Figure 2: Experimental workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Cell Viability and Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

-

Gating:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Western Blot Analysis for Cleaved Caspase-3 and Bcl-2

This protocol describes the detection of key apoptotic proteins by Western blotting.

Materials:

-

Treated and control cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix a calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

Conclusion

This compound is a potent inducer of apoptosis in a range of cancer cells, acting through the inhibition of p300/CBP histone acetyltransferases. Its mechanism of action involves the epigenetic downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of the intrinsic apoptotic pathway and subsequent caspase cascade. Furthermore, this compound can induce cell cycle arrest, further contributing to its anti-proliferative effects. The detailed understanding of these pathways and the availability of robust experimental protocols are crucial for the continued investigation and potential clinical development of this compound and other p300/CBP inhibitors as novel anti-cancer agents. This guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting histone acetylation in cancer.

References

- 1. A histone acetyltransferase p300 inhibitor this compound induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p300/CBP proteins: HATs for transcriptional bridges and scaffolds. — Department of Oncology [oncology.ox.ac.uk]

- 3. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone deacetylase inhibitors down-regulate bcl-2 expression and induce apoptosis in t(14;18) lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P300 inhibition enhances gemcitabine-induced apoptosis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting p53 Acetylation Reduces Cancer Chemotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

C646 Regulation of NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancer. Post-translational modifications of NF-κB subunits are critical for the precise control of their transcriptional activity. One such key modification is the acetylation of the p65/RelA subunit, a process mediated by histone acetyltransferases (HATs) such as p300 and CBP. The small molecule C646 has emerged as a potent and selective inhibitor of the p300/CBP HAT activity, offering a valuable tool to probe the role of p65 acetylation in NF-κB signaling and as a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of this compound-mediated regulation of the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and experimental workflows.

Introduction to NF-κB Signaling and the Role of p65 Acetylation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3][4] Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3][4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus, where it binds to specific κB sites in the promoter and enhancer regions of target genes to initiate transcription.[3]